(4-Nitropyridin-2-yl)methanol
Overview
Description
(4-Nitropyridin-2-yl)methanol is an organic compound with the molecular formula C6H6N2O3. It is a derivative of pyridine, characterized by a nitro group at the 4-position and a hydroxymethyl group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Nitropyridine derivatives are known to be key intermediates in medicinal products .
Mode of Action
Nitropyridines are known to undergo various reactions, including electrophilic aromatic substitution . .
Biochemical Pathways
Nitropyridines are known to be involved in the synthesis of various pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines .
Result of Action
Nitropyridine derivatives have been used in the synthesis of potential antitumor agents .
Action Environment
The synthesis of nitropyridines has been optimized using continuous flow methodology to minimize the accumulation of highly energetic and potentially explosive nitration products .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Nitropyridin-2-yl)methanol typically involves the nitration of pyridine derivatives followed by reduction and functional group transformation. One common method involves the nitration of pyridine N-oxide using a mixture of nitric acid and sulfuric acid to yield 4-nitropyridine N-oxide. This intermediate is then reduced and further reacted to introduce the hydroxymethyl group .
Industrial Production Methods: In industrial settings, continuous flow methodologies are often employed to enhance safety and efficiency. For instance, the nitration step can be carried out in a continuous flow reactor to minimize the accumulation of highly energetic intermediates, thereby reducing the risk of explosions .
Chemical Reactions Analysis
Types of Reactions: (4-Nitropyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the position adjacent to the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: 4-Nitropyridine-2-carboxylic acid.
Reduction: 4-Aminopyridin-2-ylmethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Nitropyridin-2-yl)methanol has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Comparison with Similar Compounds
4-Nitropyridine: Lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
2-Hydroxymethylpyridine: Lacks the nitro group, resulting in different reactivity and biological activity.
4-Aminopyridin-2-ylmethanol: A reduction product of (4-Nitropyridin-2-yl)methanol with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a nitro group and a hydroxymethyl group, which confer a combination of reactivity and biological activity not found in simpler pyridine derivatives. This dual functionality makes it a valuable compound in both synthetic chemistry and biological research .
Properties
IUPAC Name |
(4-nitropyridin-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c9-4-5-3-6(8(10)11)1-2-7-5/h1-3,9H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFSUHEWRFBAVHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1[N+](=O)[O-])CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90563699 | |
Record name | (4-Nitropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98197-88-7 | |
Record name | (4-Nitropyridin-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90563699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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